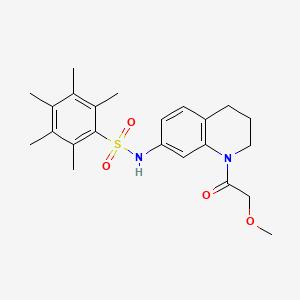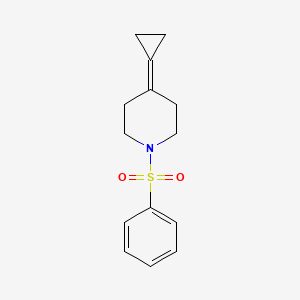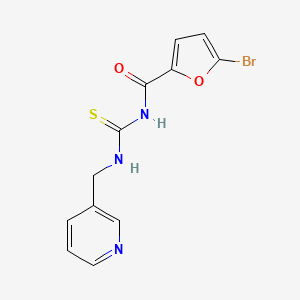
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide" is a complex organic molecule known for its unique structure and diverse applications. This compound features several functional groups, including a methoxy group, a tetrahydroquinoline ring, and a pentamethylbenzenesulfonamide moiety. These functional groups contribute to its reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials like 2-methoxyacetyl chloride, tetrahydroquinoline, and pentamethylbenzenesulfonyl chloride.
Reactions
Acylation: : The 2-methoxyacetyl chloride reacts with tetrahydroquinoline in the presence of a base (e.g., triethylamine) to form the intermediate 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
Sulfonylation: : This intermediate then reacts with pentamethylbenzenesulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial synthesis may employ similar routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization or chromatography may be utilized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction: : Specific reduction conditions can reduce the methoxy group to a hydroxyl group.
Substitution: : Various nucleophiles can substitute the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, PCC.
Reducing agents: : NaBH₄, LiAlH₄.
Substitution reagents: : NaOEt (sodium ethoxide), ammonia.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted sulfonamides and quinoline derivatives.
Scientific Research Applications
Chemistry
The compound is a valuable intermediate for synthesizing more complex molecules, especially in the realm of medicinal chemistry. Its unique structure provides a scaffold for developing new drugs.
Biology
In biological research, this compound can be used to study the effects of quinoline and sulfonamide moieties on biological systems, potentially leading to the discovery of new pharmacological activities.
Medicine
The compound's structure suggests potential as a pharmacophore in drug development, particularly for targeting enzymes or receptors involved in diseases like cancer or bacterial infections.
Industry
In industry, the compound could serve as a building block for specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
Molecular Targets
The exact mechanism of action may vary based on the application, but generally, the compound interacts with biological molecules through its functional groups. For instance, the sulfonamide moiety can mimic peptide bonds, allowing it to inhibit certain enzymes.
Pathways Involved
The compound's effects can involve pathways related to inflammation, cell signaling, or metabolic processes, depending on its use in research or medicine.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Highlighting Uniqueness
The presence of both the methoxy group and pentamethylbenzenesulfonamide moiety distinguishes this compound from similar molecules. This combination potentially enhances its stability, reactivity, and interaction with biological targets, making it a standout candidate for further research and application development.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-14-15(2)17(4)23(18(5)16(14)3)30(27,28)24-20-10-9-19-8-7-11-25(21(19)12-20)22(26)13-29-6/h9-10,12,24H,7-8,11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHQEBNHKUBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
![N-(4-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2486874.png)


![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2486882.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2486885.png)
![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3'-(3-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2486887.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)
